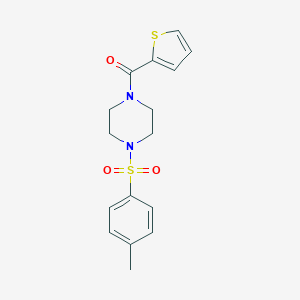![molecular formula C24H26N2O3 B248800 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B248800.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting naphthalene-2-carboxaldehyde with piperazine under reflux conditions in the presence of a suitable solvent like ethanol.
Coupling with 3,5-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature to avoid decomposition of the reactants.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between aromatic compounds and biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, providing insights into molecular recognition processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, and its aromatic components can enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function.
類似化合物との比較
Similar Compounds
- (3,4-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone
- (3,5-Dimethoxy-phenyl)-(4-benzyl-piperazin-1-yl)-methanone
- (3,5-Dimethoxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone
Uniqueness
Compared to similar compounds, 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE stands out due to its unique combination of methoxy and naphthyl groups. This structure provides distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
特性
分子式 |
C24H26N2O3 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-14-21(15-23(16-22)29-2)24(27)26-11-9-25(10-12-26)17-18-7-8-19-5-3-4-6-20(19)13-18/h3-8,13-16H,9-12,17H2,1-2H3 |
InChIキー |
ARIXFOGYXPEKHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248721.png)
![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)

![(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248727.png)
![2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248729.png)




![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)

